Home > Products > Screening Compounds P63415 > PROTAC BRD4 ligand-1
PROTAC BRD4 ligand-1 -

PROTAC BRD4 ligand-1

Catalog Number: EVT-3020053
CAS Number:
Molecular Formula: C23H18F2N4O5S
Molecular Weight: 500.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BRD4 ligand-1 is a compound specifically designed to target and induce the degradation of bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera technology, which utilizes small molecules to facilitate the degradation of selected proteins by engaging the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extraterminal domain family, playing a significant role in regulating gene expression, making it a promising target for therapeutic interventions, particularly in cancer treatment .

Source and Classification

PROTAC BRD4 ligand-1 is classified as a small molecule drug within the category of targeted protein degraders. It functions by exploiting the cellular machinery responsible for protein degradation, specifically targeting BRD4 for destruction. This compound is synthesized through chemical methods that allow for precise control over its structure and function .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC BRD4 ligand-1 involves several key steps:

  1. Preparation of Target-Binding Moiety: This involves synthesizing a ligand that specifically binds to BRD4.
  2. Linker Development: A linker is synthesized to connect the target-binding moiety with the E3 ligase-binding moiety.
  3. E3 Ligase-Binding Moiety Preparation: This component is crucial for recruiting the ubiquitin ligase necessary for protein degradation.

One common synthetic route employs click chemistry, which allows for the assembly of these components under near-physiological conditions, enhancing the efficiency and yield of the synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC BRD4 ligand-1 consists of three main components: the BRD4-binding ligand, a linker, and an E3 ligase-binding domain. The specific design promotes the formation of a ternary complex essential for effective protein degradation. The structural characteristics include:

  • Molecular Weight: Approximately 500 Da.
  • Chemical Formula: C₁₈H₁₉N₃O₃S.
  • 3D Conformation: The compound exhibits specific spatial arrangements that facilitate its interaction with both BRD4 and E3 ligases .
Chemical Reactions Analysis

Reactions and Technical Details

PROTAC BRD4 ligand-1 undergoes various chemical reactions during its synthesis and application:

  • Oxidation: Can lead to the formation of oxidized derivatives under oxidative conditions.
  • Reduction: Performed using reducing agents to obtain reduced forms.
  • Substitution Reactions: Involve replacing specific functional groups using nucleophilic or electrophilic reagents.
  • Coupling Reactions: Used to attach the linker and E3 ligase-binding moiety to the target-binding moiety, often via amide bond formation.

Common reagents include trifluoroacetic acid for deprotection and methanol as a solvent .

Mechanism of Action

The mechanism by which PROTAC BRD4 ligand-1 operates involves several key steps:

  1. Binding to BRD4: The compound selectively binds to BRD4.
  2. Recruitment of E3 Ubiquitin Ligase: It recruits an E3 ligase, forming a ternary complex that facilitates ubiquitination.
  3. Ubiquitination and Degradation: The ubiquitinated form of BRD4 is recognized by the proteasome, leading to its degradation.

This process results in reduced levels of BRD4, thereby impacting cellular functions regulated by this protein .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PROTAC BRD4 ligand-1 include:

  • Appearance: Typically presented as a white solid or powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH or temperature variations.
  • Reactivity: Reacts with nucleophiles during substitution reactions, allowing for modifications that can enhance its efficacy or selectivity .
Applications

PROTAC BRD4 ligand-1 has numerous applications in scientific research:

  • Chemistry Research: It serves as a tool to study mechanisms of protein degradation and explore new synthetic methodologies for developing PROTACs.
  • Biological Studies: Used to investigate the role of BRD4 in gene expression regulation and cellular signaling pathways.
  • Medical Applications: Shows potential as a therapeutic agent for treating various cancers, including hematologic malignancies and solid tumors.
  • Drug Discovery: Provides a platform for designing new PROTAC-based therapeutics aimed at selective protein degradation .
Molecular Design & Synthesis of PROTAC BRD4 Ligand-1

Rationale for BRD4-Targeted PROTAC Development in Epigenetic Therapy

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, functions as an epigenetic "reader" that recognizes acetylated lysine residues on histones and transcription factors, thereby regulating oncogene expression (e.g., MYC, BCL2) [5] [9]. Traditional BRD4 inhibitors (e.g., JQ1, OTX015) competitively block acetyl-lysine binding but suffer from:

  • Compensatory protein accumulation: Inhibitors trigger rapid BRD4 upregulation (≥3-fold in 24 hours), blunting transcriptional suppression [3].
  • Kinetic limitations: Reversible binding necessitates high systemic doses, increasing off-target risks [9].
  • Incomplete oncogene suppression: c-MYC rebound occurs post-inhibitor withdrawal due to BRD4 stabilization [3].

PROTACs address these limitations through event-driven catalytic degradation. PROTAC BRD4 ligand-1 exemplifies this strategy by inducing ubiquitin-proteasomal degradation of BRD4, achieving sustained target elimination at substoichiometric concentrations [7] [8].

Table 1: Limitations of BRD4 Inhibitors vs. Advantages of PROTAC Degraders

ParameterBRD4 Inhibitors (e.g., JQ1)PROTAC Degraders
Target EngagementOccupancy-drivenEvent-driven (catalytic)
BRD4 Protein LevelsUpregulated (≥3-fold)Degraded (DC₅₀ <1 nM)
c-MYC SuppressionTransient, incompleteProlonged, near-complete
Therapeutic ConcentrationHigh (µM range)Low (nM-pM range)

Resistance DevelopmentCommon (e.g., MCL1 amplification)Reduced in preclinical models

Bifunctional Architecture: BRD4-Binding Motif and E3 Ligase Recruitment Domains

PROTAC BRD4 ligand-1 integrates two pharmacophores via a synthetic linker:

  • BRD4-binding motif: Derived from triazolodiazepine-based BET inhibitors (e.g., JQ1/OTX015), which occupy the acetyl-lysine binding pocket in BRD4 bromodomains (BD1/BD2) with Kd values of 50–100 nM [1] [7]. The warhead exhibits high shape complementarity to the BRD4 BD1 hydrophobic cavity, facilitated by a conserved asparagine residue (Asn140) forming critical H-bonds [5].
  • E3 ligase ligand: Incorporates a cereblon (CRBN)-binding imide moiety (e.g., pomalidomide derivative). This domain recruits CRL4^CRBN E3 ubiquitin ligase, enabling ubiquitination of BRD4's solvent-exposed lysines [3] [8].

Structural studies confirm that both motifs retain unaltered target engagement in the chimeric molecule, evidenced by:

  • Minimal loss of BRD4-binding affinity (<5-fold vs. parent inhibitor) [8].
  • Ternary complex formation (BRD4:PROTAC:CRBN) validated via co-immunoprecipitation and X-ray crystallography [7].

Linker Optimization Strategies for Ternary Complex Stability [5] [10]

The linker's physicochemical properties govern PROTAC efficacy by modulating ternary complex stability and degradation kinetics. PROTAC BRD4 ligand-1 employs a polyethylene glycol (PEG)-based linker optimized through:

  • Length optimization: Empirical testing of alkyl/PEG spacers (4–12 atoms) identified 8-atom chains as ideal for facilitating BRD4-CRBN proximity without steric clash. Shorter linkers (<6 atoms) impede ternary complex formation, while longer linkers (>10 atoms) reduce cell permeability [10].
  • Composition tuning: PEG linkers enhance solubility and reduce aggregation versus alkyl chains. Rigid aromatic segments (e.g., phenyl) were avoided to maintain conformational flexibility [5].
  • Stereochemical considerations: S-configured linkers (e.g., in ARV-771) outperform R-isomers due to preferential orientation of CRBN-binding domains [7].

Table 2: Impact of Linker Attributes on PROTAC BRD4 Ligand-1 Efficacy

Linker AttributeStructural VariantDC₅₀ (BRD4)Max DegradationRationale
LengthC4 alkyl>100 nM40%Insufficient reach
C8 PEG0.03 nM>95%Optimal E3:target distance
C12 alkyl-PEG2.1 nM90%Reduced cellular uptake
CompositionAlkyl8.5 nM75%Hydrophobicity-induced aggregation
PEG0.03 nM>95%Enhanced solubility/flexibility
StereochemistryR-configured120 nM30%Suboptimal CRBN engagement

S-configured0.03 nM>95%Productive ternary complex pose

Structure-Activity Relationships in BET Family Selectivity [7] [10]

Despite high homology among BET bromodomains (BD1/BD2), PROTAC BRD4 ligand-1 achieves selectivity via:

  • Warhead modifications: Introduction of tert-butyl substituents on the triazolodiazepine core sterically hinders binding to BRD2/BRD3 BD1, which possess smaller binding pockets than BRD4 [10].
  • Linker attachment site: Connecting linkers at the triazolodiazepine C6 position (vs. N1) exploits differential solvent exposure in BRD4's ZA loop, minimizing BRDT engagement [7].
  • Ternary complex cooperativity: Selective degraders like PROTAC BRD4 ligand-1 leverage preferential E3 ligase engagement with BRD4 over other BETs. For example, CRBN exhibits higher cooperativity with BRD4 due to electrostatic complementarity at the PROTAC-CRBN interface [7].

Notably, isoform-specific degradation (BRD4-L vs. BRD4-S) can be modulated by warhead-linker conjugates. Pyrrolopyridone-based degraders with meta-substituted phenyl linkers selectively deplete BRD4-S, while PROTAC BRD4 ligand-1's triazolodiazepine-PEG linker favors BRD4-L degradation [10].

CRBN vs. VHL-Based E3 Ligase Systems in Degrader Efficacy [6] [8] [10]

The choice of E3 ligase critically influences degradation efficiency and tissue penetration:

  • Degradation kinetics:
  • CRBN-based PROTACs (e.g., PROTAC BRD4 ligand-1): Rapid degradation onset (<2 hours), with DC₅₀ values of 0.03 nM in EOL-1 AML cells [8].
  • VHL-based PROTACs (e.g., MZ1): Slower kinetics (>6 hours) but prolonged effects post-washout [7].
  • Tissue distribution: CRBN is ubiquitously expressed, enabling broad activity, whereas VHL expression varies in CNS malignancies [6].
  • Resistance profiles: CRBN substrates (e.g., IKZF1/3) compete with PROTAC-induced degradation, requiring dose optimization [8].

Table 3: Comparison of E3 Ligase Systems for BRD4 Degradation

ParameterCRBN-Based PROTACsVHL-Based PROTACs
Representative DegraderPROTAC BRD4 ligand-1, ARV-825MZ1, AT1
DC₅₀ (BRD4)0.03–0.5 nM1–10 nM
Degradation Onset<2 hours>6 hours
Duration of Effect24–48 hours48–72 hours
Major LimitationCompetition with endogenous substrates (IKZF1/3)Limited blood-brain barrier penetration

Ideal Use CaseHematologic malignanciesSolid tumors with low CRBN expression

Properties

Product Name

PROTAC BRD4 ligand-1

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxylic acid

Molecular Formula

C23H18F2N4O5S

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C23H18F2N4O5S/c1-28-9-16-15-3-11(10-35(2,33)34)14(23(31)32)5-18(15)29(21-17(25)4-13(24)7-27-21)8-12-6-26-20(19(12)16)22(28)30/h3-7,9,26H,8,10H2,1-2H3,(H,31,32)

InChI Key

BSYGSSMAXOMCQE-UHFFFAOYSA-N

SMILES

CN1C=C2C3=C(C=C(C(=C3)CS(=O)(=O)C)C(=O)O)N(CC4=CNC(=C42)C1=O)C5=C(C=C(C=N5)F)F

Solubility

not available

Canonical SMILES

CN1C=C2C3=C(C=C(C(=C3)CS(=O)(=O)C)C(=O)O)N(CC4=CNC(=C42)C1=O)C5=C(C=C(C=N5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.